methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. This structure is substituted with a naphthalen-1-yl acetamido group at position 2, a carbamoyl group at position 3, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-29-22(28)25-10-9-16-17(12-25)30-21(19(16)20(23)27)24-18(26)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-8H,9-12H2,1H3,(H2,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBEAWTAVHQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the naphthalenyl group and carbamoyl moiety may contribute to its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thienopyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Inhibition of specific kinases involved in cancer cell signaling pathways.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Antimicrobial Properties
Methyl 3-carbamoyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.
- Case Study :
- A study demonstrated that similar thienopyridine compounds exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Neuroprotective Effects
Emerging evidence suggests that compounds in this class may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways.
- Research Findings :
- In vitro studies have shown that related compounds can reduce neuronal apoptosis induced by neurotoxic agents.
- Animal models have indicated improvements in cognitive function following treatment with thienopyridine derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Naphthalenyl group | Enhances binding affinity to target proteins |
| Carbamoyl moiety | Increases solubility and bioavailability |
| Thienopyridine core | Essential for anticancer activity |
Pharmacokinetics and Toxicity
Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and metabolic stability. Toxicity studies are necessary to ensure safety profiles before clinical application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the thienopyridine family, which is widely studied for its diverse biological activities. Below is a comparative analysis with structurally related analogs:
Substituent Variations
a) Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-Thieno[2,3-c]Pyridine-6-Carboxylate ()
- Key Differences : Replaces the naphthalen-1-yl acetamido group with a benzothiazole substituent.
- Impact: Hydrogen Bonding: Reduced hydrogen bond donors (2 vs. 2 in the target) but increased acceptors (7 vs. 7). Polar Surface Area (PSA): Higher PSA (171 Ų vs. Lipophilicity: Benzothiazole’s aromaticity may lower lipophilicity compared to naphthalene, affecting bioavailability.
b) 6-Ethyl-2-(2-(Naphthalen-1-yl)Acetamido)-Thieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride ()
- Key Differences : Ethyl group at position 6 instead of a methyl ester, and a hydrochloride salt.
- Impact :
c) Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()
- Key Differences : Boc-protected amine at position 2 and an ethyl ester.
- Impact: Reactivity: Boc group blocks nucleophilic sites, making it a preferred intermediate for further functionalization. Hydrogen Bonding: Amino group (post-Boc removal) increases hydrogen-bonding capacity compared to the acetamido group in the target compound .
Physicochemical Properties
Research Findings and Implications
- Synthetic Utility : The target compound’s methyl ester and naphthyl groups make it a versatile intermediate for derivatization, as seen in analogs like the Boc-protected derivative () .
- Drug-Likeness : Compared to the benzothiazole analog (), the naphthalene group in the target compound may improve membrane permeability due to higher lipophilicity, though this could compromise aqueous solubility .
Q & A
Q. What are the optimized synthetic routes for methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves:
- Core construction : Cyclization of thiophene and pyridine precursors under anhydrous conditions (e.g., tetrahydrofuran, inert atmosphere) to form the fused thieno[2,3-c]pyridine ring .
- Functionalization : Sequential reactions such as carbamoylation (using carbamoyl chlorides) and naphthalene acetamide coupling (via amide bond formation) .
- Optimization : Reaction temperatures (often 0–60°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yields (>70%) and minimize byproducts. Purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the naphthalene and thienopyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₃O₄S) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles in crystalline form .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo antitumor efficacy data for this compound?
- Experimental Design : Use orthogonal assays (e.g., MTT, clonogenic, and apoptosis assays) to cross-validate in vitro results. For in vivo studies, optimize dosing regimens and animal models (e.g., xenografts) to account for bioavailability differences .
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation to identify discrepancies caused by metabolic instability .
- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological artifacts .
Q. What strategies are used to elucidate the compound’s mechanism of action against biological targets?
- Biochemical Assays : Measure inhibition constants (Kᵢ) for suspected targets (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands .
- Molecular Docking : Simulate binding interactions with proteins (e.g., EGFR, MAPK) using software like AutoDock or Schrödinger. Validate predictions via site-directed mutagenesis .
- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins in treated cells via RNA-seq or LC-MS/MS to map signaling pathways affected .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during key steps like amide coupling .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclization or substitution reactions .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to resolve enantiomers post-synthesis .
Q. What methods are recommended for assessing the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Light/Heat Stress Testing : Expose to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C) to identify degradation products .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS .
Data Contradiction & Reproducibility
Q. How should researchers interpret conflicting cytotoxicity results across different cancer cell lines?
- Cell Line Authentication : Verify genetic profiles (e.g., STR DNA profiling) to rule out cross-contamination .
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions .
- Dose-Response Analysis : Compare IC₅₀ values across multiple replicates and cell lines (e.g., NCI-60 panel) to identify lineage-specific sensitivities .
Q. What steps ensure reproducibility in scaled-up synthesis for preclinical studies?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress .
- Quality Control (QC) : Mandate ≥95% purity (HPLC) and consistent polymorphic form (PXRD) across batches .
- Documentation : Adhere to FAIR data principles—ensure raw spectra, chromatograms, and protocols are publicly accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
